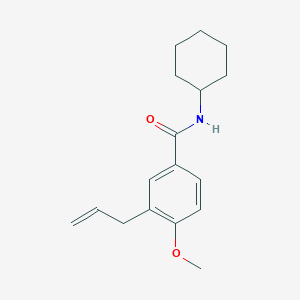

3-allyl-N-cyclohexyl-4-methoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3-allyl-N-cyclohexyl-4-methoxybenzamide often involves acylation reactions, where an acyl group is introduced into a molecule. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved through the acylation of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such processes might be analogous to synthesizing 3-allyl-N-cyclohexyl-4-methoxybenzamide, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-allyl-N-cyclohexyl-4-methoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been elucidated using single-crystal X-ray diffraction and DFT calculations. These studies reveal the impact of intermolecular interactions on the molecular geometry, particularly the dihedral angles and the rotational conformation of aromatic rings, which could be relevant for understanding the structure of 3-allyl-N-cyclohexyl-4-methoxybenzamide as well (Karabulut et al., 2014).

Chemical Reactions and Properties

Cyclometalated complexes of similar compounds have shown significant reactivity in C-H bond functionalization reactions, which might provide insights into the chemical reactivity of 3-allyl-N-cyclohexyl-4-methoxybenzamide. These reactions are catalyzed by transition metals and result in high yields of desired products, indicating the potential for diverse chemical transformations (Zhou et al., 2018).

Physical Properties Analysis

The physical properties of a compound can be significantly influenced by its molecular structure. For example, the crystal packing, dimerization, and intermolecular interactions can affect the compound's melting point, solubility, and crystallinity. Studies on related compounds provide a basis for understanding these properties, although specific data on 3-allyl-N-cyclohexyl-4-methoxybenzamide might not be readily available without direct experimental analysis.

Chemical Properties Analysis

The chemical properties of 3-allyl-N-cyclohexyl-4-methoxybenzamide, such as its reactivity, stability, and functional group behavior, can be inferred from related research. The presence of the methoxybenzamide moiety, for example, suggests potential for specific interactions and reactivity patterns, as seen in studies of similar compounds where N-methoxybenzamides participate in various catalytic and synthetic reactions (Li et al., 2019).

Aplicaciones Científicas De Investigación

Creating Antibacterial Agents

Research has demonstrated the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, leading to the development of compounds with antibacterial properties. Derivatives similar to "3-allyl-N-cyclohexyl-4-methoxybenzamide" have shown promise in creating antibacterial agents with improved pharmaceutical properties, highlighting the role of structural modifications in enhancing drug-like characteristics and efficacy against bacterial infections (Haydon et al., 2010).

Allylation Reactions

The modification of molecules through allylation is a key area of research, where compounds like "3-allyl-N-cyclohexyl-4-methoxybenzamide" could play a role. Studies have explored efficient methods for the allylation of N-methoxybenzamides with allenes, offering insights into C-H functionalization and the synthesis of complex molecules with high efficiency and selectivity under mild conditions (Zeng et al., 2012).

Inhibition of Enzymatic Activities

Compounds structurally related to "3-allyl-N-cyclohexyl-4-methoxybenzamide" have been studied for their inhibitory effects on specific enzymes, such as ADP-ribosyltransferase. These inhibitors are explored for their potential in affecting cellular processes like cell division and differentiation, offering pathways to therapeutic applications against various diseases and conditions (Purnell & Whish, 1980).

Catalysis and Synthesis

Research on catalytic processes involving similar compounds has provided methods for creating complex molecular structures through C-H activation and allylation. These studies not only expand the toolkit for synthetic chemistry but also hint at the potential roles compounds like "3-allyl-N-cyclohexyl-4-methoxybenzamide" might play in facilitating or undergoing such transformations, leading to new materials and pharmaceuticals (Ye & Cramer, 2013).

Propiedades

IUPAC Name |

N-cyclohexyl-4-methoxy-3-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-3-7-13-12-14(10-11-16(13)20-2)17(19)18-15-8-5-4-6-9-15/h3,10-12,15H,1,4-9H2,2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSRVHPXHYOUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

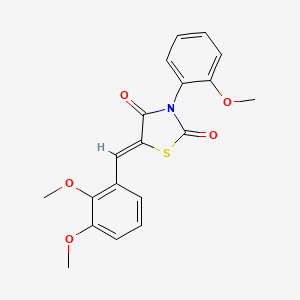

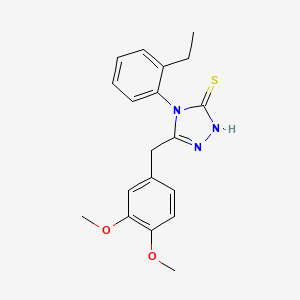

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4620710.png)

![N-(3-chloro-2-methylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620718.png)

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4620808.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)